molecular formula C11H9ClN2O2 B1647428 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1369036-53-2

1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1647428
CAS No.: 1369036-53-2
M. Wt: 236.65 g/mol
InChI Key: HIOUIHYSAZHNPJ-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad spectrum of bioactivities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole-containing drugs are known to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . This interaction with the targets leads to various changes in the cellular processes, contributing to their broad spectrum of bioactivities .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of bioactivities . These interactions can lead to downstream effects that contribute to their therapeutic potential .

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives are generally influenced by their chemical structure and the presence of functional groups . These properties can impact the bioavailability of the compound, affecting its therapeutic potential .

Result of Action

Benzimidazole derivatives are known to exhibit a broad spectrum of bioactivities, suggesting that they can induce various molecular and cellular changes .

Action Environment

The action, efficacy, and stability of 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is present . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid typically involves the condensation of 2-chlorobenzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce imidazole derivatives with altered functional groups.

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carboxylic acid
  • 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid
  • 1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid

Uniqueness

1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is unique due to the specific position of the carboxylic acid group on the imidazole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-8(9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOUIHYSAZHNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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